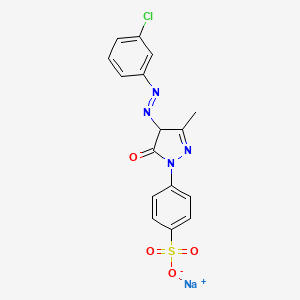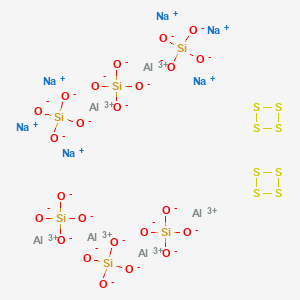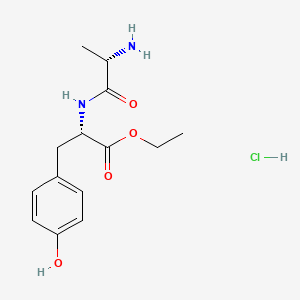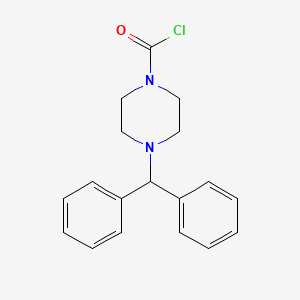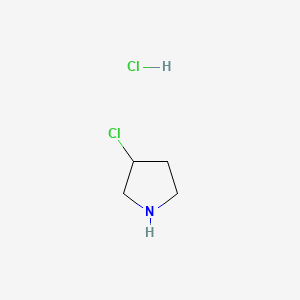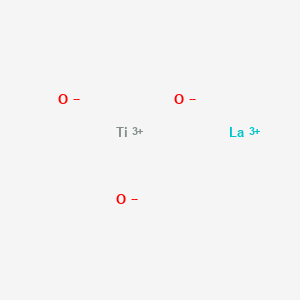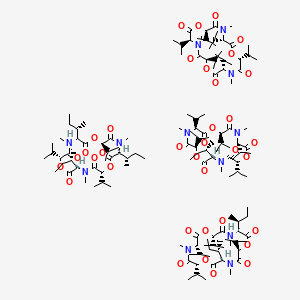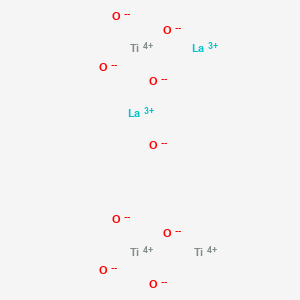
trisodium nitride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium nitride (Na3N) is a compound consisting of three sodium atoms (Na) and one nitrogen atom (N) . It has a molecular weight of 82.98 .
Synthesis Analysis
Trisodium nitride can be synthesized through various methods. One method involves the chemical reduction of silver salt (silver nitrate, AgNO3) solution, using trisodium citrate as a reducing agent . Another method involves the reduction of silver nitrate via sodium borohydride in the presence of trisodium citrate .Molecular Structure Analysis
Trisodium nitride can crystallize in different structures. For instance, it can crystallize in a cubic Pm-3m space group , where Na1+ is bonded in a linear geometry to two equivalent N3- atoms. Both Na–N bond lengths are 2.37 Å. N3- is bonded to six equivalent Na1+ atoms to form corner-sharing NNa6 octahedra . It can also crystallize in a hexagonal P6/mmm space group , where there are two inequivalent Na1+ sites. In the first Na1+ site, Na1+ is bonded in a trigonal planar geometry to three equivalent N3- atoms. All Na–N bond lengths are 2.59 Å. In the second Na1+ site, Na1+ is bonded in a linear geometry to two equivalent N3- atoms .Physical And Chemical Properties Analysis
Trisodium nitride has a calculated bulk crystalline density of 1.66 g/cm3 . It has a formation energy per atom of 0.169 eV . The band gap is severely underestimated by common exchange-correlation functionals such as the LDA and GGA .Orientations Futures
Transition metal nitrides, including trisodium nitride, have emerged as highly promising materials in the realm of solar energy conversion, owing to their exceptional physicochemical and optoelectronic properties . Future research directions include enhancing the efficiency and stability of transition metal nitride-based catalytic materials , and expanding on opportunities to enhance fundamental mechanistic understanding using model surfaces .
Propriétés
Numéro CAS |
12136-83-3 |
|---|---|
Nom du produit |
trisodium nitride |
Formule moléculaire |
H2NNa3+2 |
Poids moléculaire |
84.992 |
Nom IUPAC |
trisodium;azanide |
InChI |
InChI=1S/H2N.3Na/h1H2;;;/q-1;3*+1 |
Clé InChI |
GRVKTTKLXNACEJ-UHFFFAOYSA-N |
SMILES |
[NH2-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



